molecular formula C7H10ClN3 B1424438 5-Methylpicolinimidamide hydrochloride CAS No. 875293-96-2

5-Methylpicolinimidamide hydrochloride

Cat. No.: B1424438
CAS No.: 875293-96-2
M. Wt: 171.63 g/mol
InChI Key: WSSQSZIWEHGJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpicolinimidamide hydrochloride: is a chemical compound with the molecular formula C7H10N4·HCl. It is a derivative of picolinamide, featuring a methyl group at the 5-position of the pyridine ring and an imidamide functional group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpicolinimidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylpyridine, which serves as the core structure.

    Formation of Imidamide Group: The 5-methylpyridine undergoes a reaction with cyanamide (NH2CN) in the presence of a suitable catalyst, such as a strong acid like hydrochloric acid, to form the imidamide group.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methylpicolinimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylpicolinimidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methylpicolinimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Picolinimidamide hydrochloride: Lacks the methyl group at the 5-position.

    4-Methylpicolinimidamide hydrochloride: Methyl group at the 4-position instead of the 5-position.

    6-Methylpicolinimidamide hydrochloride: Methyl group at the 6-position.

Uniqueness

5-Methylpicolinimidamide hydrochloride is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

5-methylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSQSZIWEHGJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704279
Record name 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875293-96-2
Record name 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpicolinimidamide hydrochloride
Reactant of Route 2
5-Methylpicolinimidamide hydrochloride
Reactant of Route 3
5-Methylpicolinimidamide hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Methylpicolinimidamide hydrochloride
Reactant of Route 5
5-Methylpicolinimidamide hydrochloride
Reactant of Route 6
5-Methylpicolinimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.